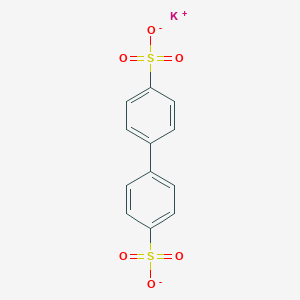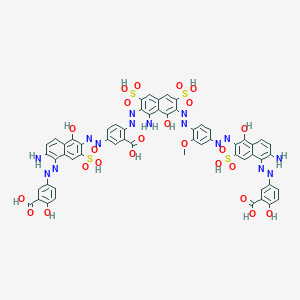
(1,1'-Biphenyl)-4,4'-disulfonic acid, dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1'-Biphenyl)-4,4'-disulfonic acid, dipotassium salt, also known as BPDS, is a water-soluble compound that has been widely used in scientific research. BPDS is a derivative of biphenyl and is commonly used as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
(1,1'-Biphenyl)-4,4'-disulfonic acid, dipotassium salt is a fluorescent probe that binds to metal ions. When this compound binds to a metal ion, it undergoes a conformational change, which results in a change in its fluorescence properties. The change in fluorescence can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
(1,1'-Biphenyl)-4,4'-disulfonic acid, dipotassium salt has several advantages for lab experiments. It is a water-soluble compound that can be easily dissolved in aqueous solutions. It is also a highly sensitive fluorescent probe that can detect metal ions at low concentrations. However, this compound has some limitations. It is not selective for specific metal ions and can bind to a wide range of metal ions. Additionally, this compound can be affected by pH and temperature changes, which can affect its fluorescence properties.
Orientations Futures
(1,1'-Biphenyl)-4,4'-disulfonic acid, dipotassium salt has several potential future directions for scientific research. It can be used for the development of new fluorescent probes for the detection of metal ions. This compound can also be modified to improve its selectivity for specific metal ions. Additionally, this compound can be used for the study of protein-ligand interactions and for the development of new drugs that target metalloproteins.
Conclusion:
In conclusion, this compound, is a water-soluble compound that has been widely used in scientific research as a fluorescent probe for the detection of metal ions. It has several advantages for lab experiments, including its high sensitivity and water solubility, but also has some limitations, such as its lack of selectivity for specific metal ions. This compound has several potential future directions for scientific research, including the development of new fluorescent probes and the study of protein-ligand interactions.
Méthodes De Synthèse
(1,1'-Biphenyl)-4,4'-disulfonic acid, dipotassium salt can be synthesized by the reaction of biphenyl-4,4'-disulfonyl chloride with potassium hydroxide. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of 70-80°C. The resulting product is then purified by recrystallization from water.
Applications De Recherche Scientifique
(1,1'-Biphenyl)-4,4'-disulfonic acid, dipotassium salt has been widely used in scientific research as a fluorescent probe for the detection of metal ions. It has been used to detect metal ions such as zinc, copper, and cadmium, as well as for the determination of metal ion binding constants. This compound has also been used as a probe for the study of protein structure and function.
Propriétés
| 15807-67-7 | |
Formule moléculaire |
C12H8KO6S2- |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
potassium;4-(4-sulfonatophenyl)benzenesulfonate |
InChI |
InChI=1S/C12H10O6S2.K/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18;/h1-8H,(H,13,14,15)(H,16,17,18);/q;+1/p-2 |
Clé InChI |
NWTCBURZKVULCE-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+] |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Numéros CAS associés |
5314-37-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















